molecular formula C7H8BrNO2S B13457213 Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Katalognummer: B13457213
Molekulargewicht: 250.12 g/mol
InChI-Schlüssel: IONWXPGXYCMFII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with bromine, methyl, and ethyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which then undergoes cyclization with thiourea to form the thiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the thiazole ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity . The exact molecular pathways and targets can vary based on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-bromo-1,3-thiazole-4-carboxylate: Similar structure but different substitution pattern.

    2-Bromo-1,3-thiazole: Lacks the ethyl ester and methyl groups.

    Ethyl 2-aminothiazole-4-carboxylate: Contains an amino group instead of bromine.

Uniqueness

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Eigenschaften

Molekularformel

C7H8BrNO2S

Molekulargewicht

250.12 g/mol

IUPAC-Name

ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-5(8)4(2)12-6/h3H2,1-2H3

InChI-Schlüssel

IONWXPGXYCMFII-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=C(S1)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.